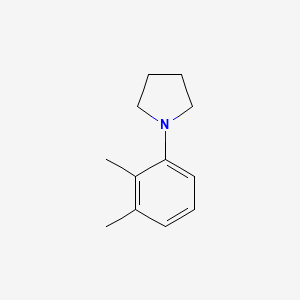

1-(2,3-Dimethylphenyl)pyrrolidine

説明

1-(2,3-Dimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27000 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-(2,3-Dimethylphenyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for 1-(2,3-Dimethylphenyl)pyrrolidine is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of 1-(2,3-Dimethylphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The compound’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

1-(2,3-Dimethylphenyl)pyrrolidine has a density of 0.992g/cm3 and a boiling point of 293.5ºC at 760 mmHg . The compound’s exact mass is 175.13600 .科学的研究の応用

1. Drug Discovery

- Application Summary: Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Antiviral and Anticancer Therapy

- Application Summary: Pyrrolidine-functionalized nucleoside analogs have been synthesized and tested for their antiviral and anticancer activity . Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

- Methods of Application: A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .

- Results or Outcomes: The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates . A phosphoramidate prodrug had an improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .

3. Fungicides and Antibiotics

- Application Summary: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides and antibiotics .

- Methods of Application: The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

- Results or Outcomes: These compounds have shown potential as fungicides and antibiotics .

4. Anti-Inflammatory and Cholesterol-Reducing Drugs

- Application Summary: Pyrrole and pyrrolidine analogs are used as anti-inflammatory drugs and cholesterol-reducing drugs .

- Methods of Application: The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

- Results or Outcomes: These compounds have shown potential as anti-inflammatory and cholesterol-reducing drugs .

5. Material Science

- Application Summary: Pyrrolidine compounds, including “1-(2,3-Dimethylphenyl)pyrrolidine”, are widely used in material science.

- Methods of Application: The specific methods of application in material science can vary widely depending on the specific research or experiment being conducted.

- Results or Outcomes: The outcomes can also vary widely, but the use of these compounds can often lead to advancements in various fields of study.

6. Synthesis of Aticaprant

- Application Summary: (S)-2-(3,5-dimethylphenyl)pyrrolidine, a compound similar to “1-(2,3-Dimethylphenyl)pyrrolidine”, is a key intermediate in the synthesis of aticaprant .

- Methods of Application: This compound was effectively prepared via a recycle process of resolution/racemization .

- Results or Outcomes: The successful synthesis of this compound is a crucial step in the production of aticaprant .

Safety And Hazards

1-(2,3-Dimethylphenyl)pyrrolidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

将来の方向性

Pyrrolidine derivatives, including 1-(2,3-Dimethylphenyl)pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery .

特性

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHSFWFVNOENHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650327 | |

| Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylphenyl)pyrrolidine | |

CAS RN |

957065-89-3 | |

| Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)